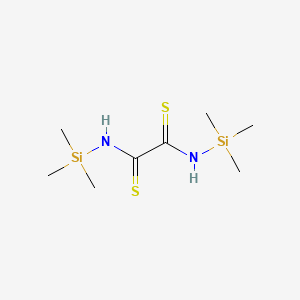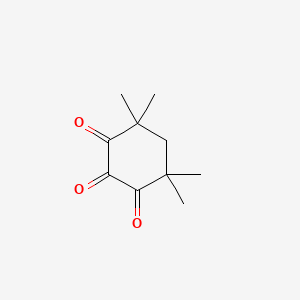
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- is an organic compound with the molecular formula C10H14O3. It is a derivative of cyclohexanetrione, characterized by the presence of four methyl groups at positions 4 and 6.
Vorbereitungsmethoden
The synthesis of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- can be achieved through several synthetic routes. One common method involves the reaction of phloroglucinol with methylating agents in the presence of a catalyst. The reaction conditions typically include the use of solvents such as methanol or ethanol and catalysts like zinc chloride or sodium ethoxide. The reaction proceeds through a series of steps, including alkylation and cyclization, to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the trione to diols or alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles. Reagents such as bromine or chlorine in the presence of a catalyst can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural features and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- can be compared with other similar compounds, such as:
Leptospermone: A β-triketone with herbicidal properties, produced by some members of the myrtle family.
2,2,4,4-Tetramethyl-6-(3-methylbutanoyl)cyclohexane-1,3,5-trione: Another triketone with similar structural features but different functional groups.
2,2,4,4-Tetramethyl-6-(3-phenylpropanoyl)cyclohexane-1,3,5-trione: A compound with a phenylpropanoyl group, used in various chemical applications.
The uniqueness of 1,2,3-Cyclohexanetrione,4,4,6,6-tetramethyl- lies in its specific arrangement of methyl groups and its reactivity profile, which distinguishes it from other triketones.
Eigenschaften
CAS-Nummer |
57744-39-5 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
4,4,6,6-tetramethylcyclohexane-1,2,3-trione |
InChI |
InChI=1S/C10H14O3/c1-9(2)5-10(3,4)8(13)6(11)7(9)12/h5H2,1-4H3 |
InChI-Schlüssel |
QJGBDWCMFKCUKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=O)C(=O)C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
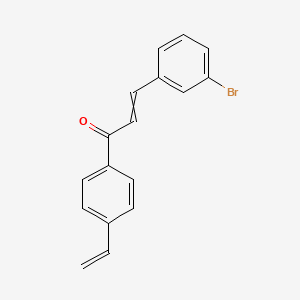
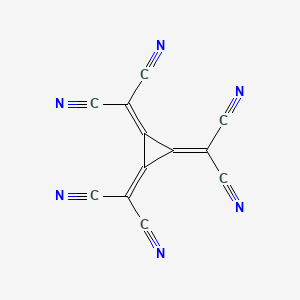
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)
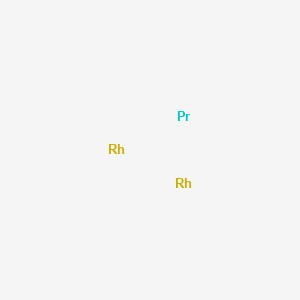
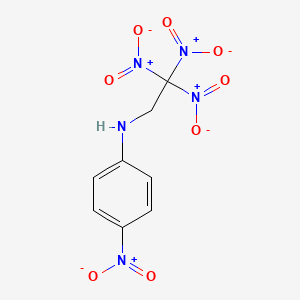


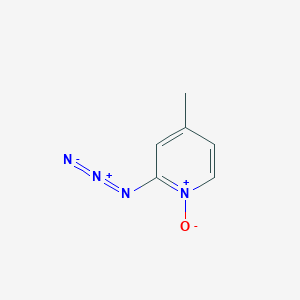
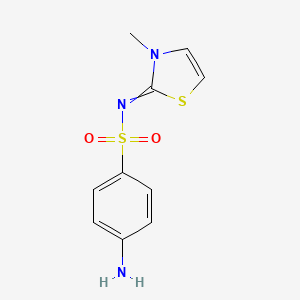
![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)
